molecular formula C28H22Cl2N2O3 B12028839 2-((4-Chlorobenzyl)oxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide CAS No. 769153-82-4

2-((4-Chlorobenzyl)oxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12028839
CAS No.: 769153-82-4
M. Wt: 505.4 g/mol
InChI Key: VWPQYHXNHPQBEN-KBVAKVRCSA-N
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Description

This compound is a benzohydrazide derivative featuring two 4-chlorobenzyloxy groups. Structurally, it consists of a central benzohydrazide backbone substituted with a 4-chlorobenzyloxy group at the 2-position and a 4-((4-chlorobenzyl)oxy)benzylidene moiety at the N′-position. The 4-chlorobenzyl groups enhance lipophilicity, influencing membrane permeability and target binding .

Synthesis typically involves condensation of 2-(4-chlorobenzyloxy)benzohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde under reflux in ethanol with a catalytic acid (e.g., glacial acetic acid), as seen in analogous hydrazone syntheses .

Properties

CAS No.

769153-82-4

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22Cl2N2O3/c29-23-11-5-21(6-12-23)18-34-25-15-9-20(10-16-25)17-31-32-28(33)26-3-1-2-4-27(26)35-19-22-7-13-24(30)14-8-22/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

VWPQYHXNHPQBEN-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with benzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name (CID/Reference) Molecular Formula Substituents on Benzylidene Molecular Weight (g/mol) Key Properties
Target Compound (Hypothetical) C28H22Cl2N2O3 4-((4-Chlorobenzyl)oxy) 505.39 High lipophilicity (Cl groups), potential enzyme inhibition
4-((4-Chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide (CID: N/A) C22H19ClN2O3 4-Methoxy 394.85 Increased polarity (OCH3), reduced Cl count
4-((4-Chlorobenzyl)oxy)-N'-(4-fluorobenzylidene)benzohydrazide (CID: 45054783) C21H16ClFN2O2 4-Fluoro 382.82 Enhanced metabolic stability (F substituent)
4-((4-Chlorobenzyl)oxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide (CID: 135842504) C23H21ClN2O4 3-Ethoxy, 4-hydroxy 424.88 Improved H-bonding (OH), steric bulk (OCH2CH3)
(E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide C15H13ClN2O2 4-Chloro, 2-methoxy 300.73 Smaller size, dual substituents (Cl and OCH3)

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and lipophilicity but may reduce solubility. For example, the 4-fluoro analog (CID: 45054783) shows improved metabolic resistance compared to methoxy derivatives .
  • Polar Groups (OH, OCH3) : Increase solubility and hydrogen-bonding capacity. The 3-ethoxy-4-hydroxy derivative (CID: 135842504) is predicted to have higher aqueous solubility (logP ~3.2) .
  • Steric Effects : Bulky substituents (e.g., ethoxy in CID: 135842504) may hinder target binding but improve selectivity .

Biological Activity: Enzyme Inhibition: Analogous N′-benzylidene benzohydrazides (e.g., from ) inhibit monoamine oxidases (MAO) and β-secretase, with IC50 values in the micromolar range. Substitutions like 4-fluoro (CID: 45054783) may enhance MAO-B selectivity . Anticancer Potential: Hydrazones with 4-chlorobenzyl groups (e.g., ) show activity in cancer models, likely via apoptosis induction or cytochrome P-450 activation (similar to oxymatrine in ) .

Synthetic Yields: Ultrasound-assisted methods () improve yields (e.g., 85% for azetidinone derivatives) compared to conventional reflux (60–70%) .

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